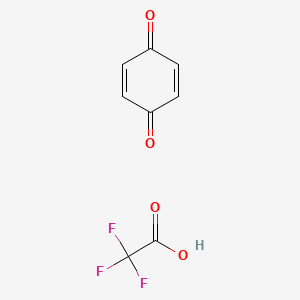
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid is a compound that combines the properties of cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, and 2,2,2-trifluoroacetic acid. Cyclohexa-2,5-diene-1,4-dione is a quinone derivative, known for its role in various redox reactions, while 2,2,2-trifluoroacetic acid is a strong organic acid commonly used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline using manganese dioxide in dilute sulfuric acid. The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of 1,1,1-trifluoroethanol .
化学反応の分析
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyquinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dioxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with cyclohexa-2,5-diene-1,4-dione under mild conditions.
Major Products
Oxidation: Hydroxyquinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used
科学的研究の応用
Cyclohexa-2,5-diene-1,4-dione and its derivatives have significant applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in redox reactions.
Biology: Studied for their role in biological redox processes and as potential anticancer agents.
Medicine: Investigated for their cytotoxic effects on cancer cells and potential use in chemotherapy.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
作用機序
Cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical and biological processes. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. This property is exploited in its use as an anticancer agent, where it induces apoptosis in cancer cells through caspase activation and poly (ADP-ribose) polymerase (PARP) cleavage .
類似化合物との比較
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the substituents present in cyclohexa-2,5-diene-1,4-dione.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with enhanced bioactivity.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with significant cytotoxicity
Uniqueness
Cyclohexa-2,5-diene-1,4-dione is unique due to its ability to undergo a wide range of chemical reactions and its significant biological activity. Its derivatives have shown enhanced bioactivity, making it a promising compound for the development of new therapeutic agents .
特性
CAS番号 |
830319-96-5 |
|---|---|
分子式 |
C8H5F3O4 |
分子量 |
222.12 g/mol |
IUPAC名 |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.C2HF3O2/c7-5-1-2-6(8)4-3-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChIキー |
MXJWEHNWDPVGOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


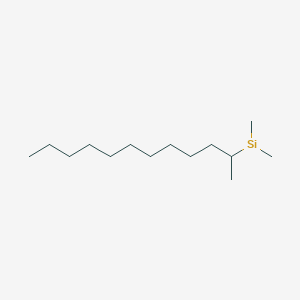
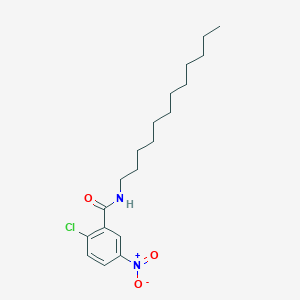
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
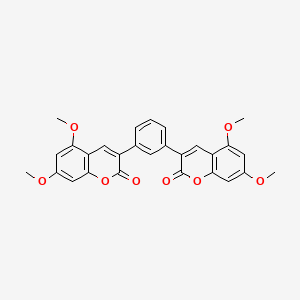
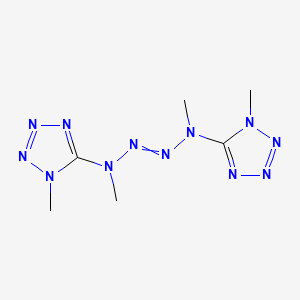
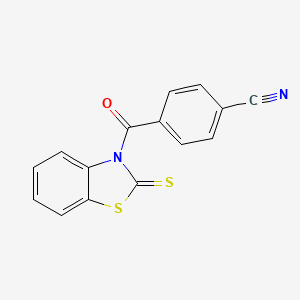
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
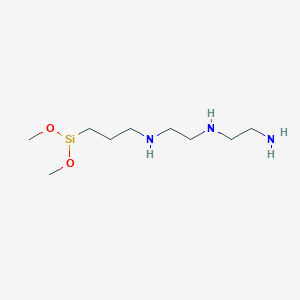
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
